molecular formula C17H22BrN7O B12227912 4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B12227912
M. Wt: 420.3 g/mol
InChI Key: GWRGKCJKSFGRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • 4-(4-Bromopyrimidin-2-yl)morpholine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both piperazine and morpholine rings linked to a bromopyrimidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H22BrN7O

Molecular Weight

420.3 g/mol

IUPAC Name

4-[2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H22BrN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3

InChI Key

GWRGKCJKSFGRFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.